molecular formula C9H8BrN B13437446 2-Bromo-6-methyl-1H-indole

2-Bromo-6-methyl-1H-indole

Cat. No.: B13437446
M. Wt: 210.07 g/mol
InChI Key: UVALAEBPOSIJSM-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a bromine atom at the second position and a methyl group at the sixth position of the indole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methyl-1H-indole typically involves the bromination of 6-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where 6-methyl-1H-indole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methyl-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The bromine atom and methyl group can influence the compound’s binding affinity and selectivity, affecting its biological activity . For example, indole derivatives can inhibit enzymes like indoleamine 2,3-dioxygenase, which plays a role in immune regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-methyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This structural arrangement can significantly influence its reactivity and biological activity compared to other indole derivatives. For instance, the presence of the bromine atom at the second position can enhance its ability to participate in substitution and coupling reactions, while the methyl group at the sixth position can affect its steric and electronic properties .

Properties

IUPAC Name

2-bromo-6-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALAEBPOSIJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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